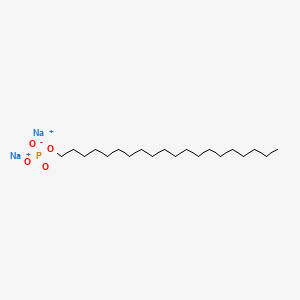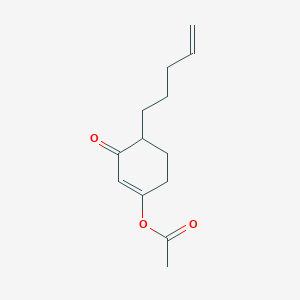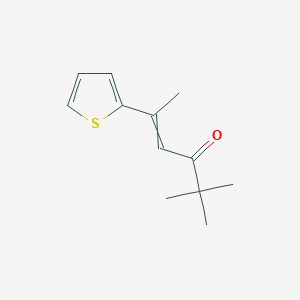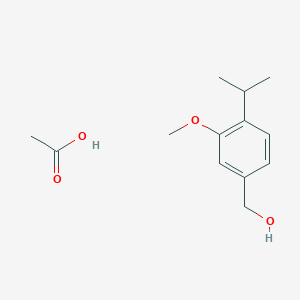
Acetic acid;(3-methoxy-4-propan-2-ylphenyl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetic acid;(3-methoxy-4-propan-2-ylphenyl)methanol is a compound that combines the properties of acetic acid and a substituted phenylmethanol. Acetic acid is a simple carboxylic acid known for its pungent smell and sour taste, commonly found in vinegar. The phenylmethanol part of the compound includes a methoxy group and an isopropyl group, which can influence its chemical behavior and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;(3-methoxy-4-propan-2-ylphenyl)methanol can be achieved through several methods:
Esterification: One common method involves the esterification of acetic acid with (3-methoxy-4-propan-2-ylphenyl)methanol under acidic conditions. This reaction typically requires a catalyst such as sulfuric acid and is carried out at elevated temperatures.
Reduction: Another method involves the reduction of (3-methoxy-4-propan-2-ylphenyl)methanal using a reducing agent like sodium borohydride, followed by esterification with acetic acid.
Industrial Production Methods
Industrial production of acetic acid typically involves the carbonylation of methanol. This process uses a rhodium or iridium catalyst and involves the following steps:
- Methanol reacts with hydrogen iodide to form methyl iodide.
- Methyl iodide reacts with carbon monoxide to form acetyl iodide.
- Acetyl iodide is hydrolyzed to produce acetic acid .
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: Acetic acid;(3-methoxy-4-propan-2-ylphenyl)methanol can undergo oxidation reactions, where the alcohol group is oxidized to a carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The methoxy and isopropyl groups can participate in substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used for oxidation reactions.
Reducing Agents: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Catalysts: Sulfuric acid (H2SO4) is often used as a catalyst in esterification reactions.
Major Products
Oxidation: The major product is the corresponding carboxylic acid.
Reduction: The major product is the corresponding alcohol.
Substitution: The products depend on the substituents introduced during the reaction.
Wissenschaftliche Forschungsanwendungen
Acetic acid;(3-methoxy-4-propan-2-ylphenyl)methanol has various applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: The compound can be used in the production of fragrances, flavors, and other fine chemicals.
Wirkmechanismus
The mechanism of action of acetic acid;(3-methoxy-4-propan-2-ylphenyl)methanol involves its interaction with various molecular targets:
Enzyme Inhibition: The compound can inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways.
Receptor Binding: It can bind to specific receptors on cell surfaces, triggering a cascade of intracellular events.
Signal Transduction: The compound can influence signal transduction pathways, leading to changes in gene expression and cellular responses.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Acetic Acid: A simple carboxylic acid with a wide range of applications in food, pharmaceuticals, and industry.
Phenylmethanol: An aromatic alcohol used in the synthesis of various organic compounds.
Methoxyphenylmethanol: A substituted phenylmethanol with similar chemical properties.
Uniqueness
Acetic acid;(3-methoxy-4-propan-2-ylphenyl)methanol is unique due to the presence of both acetic acid and substituted phenylmethanol moieties. This combination imparts distinct chemical properties, making it useful in specific applications where both acidic and aromatic functionalities are required .
Eigenschaften
CAS-Nummer |
66498-32-6 |
|---|---|
Molekularformel |
C13H20O4 |
Molekulargewicht |
240.29 g/mol |
IUPAC-Name |
acetic acid;(3-methoxy-4-propan-2-ylphenyl)methanol |
InChI |
InChI=1S/C11H16O2.C2H4O2/c1-8(2)10-5-4-9(7-12)6-11(10)13-3;1-2(3)4/h4-6,8,12H,7H2,1-3H3;1H3,(H,3,4) |
InChI-Schlüssel |
PVRFSOPZKZZRLJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C1=C(C=C(C=C1)CO)OC.CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


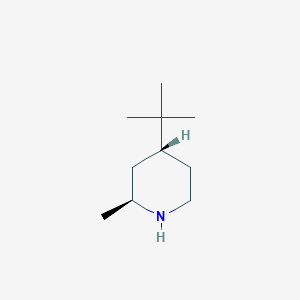
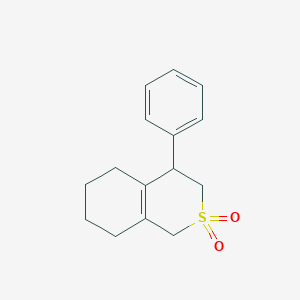
![N-[2-(Prop-2-en-1-yl)phenyl]methanesulfonamide](/img/structure/B14465183.png)

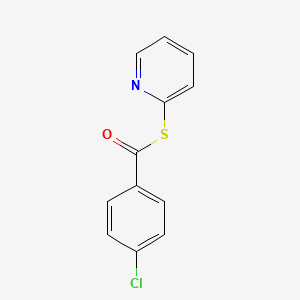

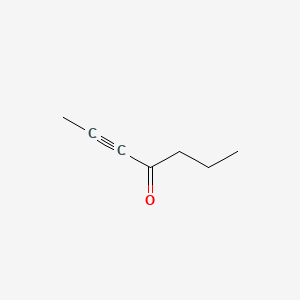
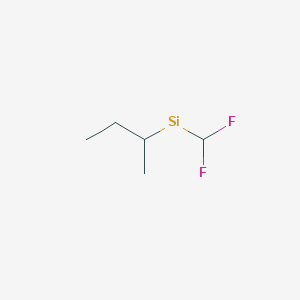
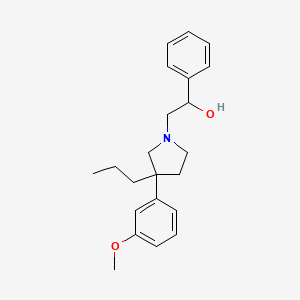

![1-[2-Amino-3-nitro-5-(trifluoromethyl)phenyl]-2-[6-imino-5-nitro-3-(trifluoromethyl)cyclohexa-2,4-dien-1-ylidene]hydrazin-1-ol](/img/structure/B14465223.png)
